Perfluorohexanamidine

CAS No.: 464-21-1

Cat. No.: VC2863636

Molecular Formula: C6H3F11N2

Molecular Weight: 312.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 464-21-1 |

|---|---|

| Molecular Formula | C6H3F11N2 |

| Molecular Weight | 312.08 g/mol |

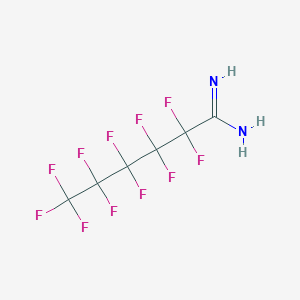

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanimidamide |

| Standard InChI | InChI=1S/C6H3F11N2/c7-2(8,1(18)19)3(9,10)4(11,12)5(13,14)6(15,16)17/h(H3,18,19) |

| Standard InChI Key | BTJWLDDXZYWBNY-UHFFFAOYSA-N |

| SMILES | C(=N)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)N |

| Canonical SMILES | C(=N)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)N |

Introduction

Chemical Properties and Structure

Basic Chemical Identity

The fundamental chemical properties of perfluorohexanamidine are summarized in the following table:

| Property | Value |

|---|---|

| Chemical Name | Perfluorohexanamidine |

| CAS Number | 464-21-1 |

| Molecular Formula | C6H3F11N2 |

| Molecular Weight | 312.08 g/mol |

| Physical State | Not fully documented (likely solid at room temperature) |

| Chemical Classification | Perfluorinated amidine compound |

Table 1: Chemical identity of perfluorohexanamidine

Structural Characteristics

Perfluorohexanamidine features a carbon backbone with eleven fluorine atoms distributed throughout the structure and an amidine functional group (C=N-NH2). This combination creates a molecule with both high chemical stability (due to the strong carbon-fluorine bonds) and functional reactivity through the amidine group. Unlike fully fluorinated alkanes such as perfluorohexane, which features a helical carbon backbone with complete hydrogen substitution , perfluorohexanamidine retains some hydrogen atoms associated with the amidine functionality, potentially allowing for greater chemical versatility.

Synthesis and Production Methods

Production Challenges

The production of perfluorohexanamidine presents several technical challenges:

-

Achieving selective fluorination while maintaining the amidine functional group

-

Controlling reaction exotherms during fluorination processes

-

Minimizing formation of partially fluorinated byproducts

-

Ensuring worker safety when handling fluorinating agents

-

Developing economical purification methods

These challenges may contribute to the limited commercial availability and relatively high cost of this compound compared to simpler fluorinated materials.

Environmental and Health Considerations

Environmental Persistence

Like other perfluorinated compounds, perfluorohexanamidine is likely to demonstrate significant environmental persistence due to the strength of carbon-fluorine bonds. This persistence raises concerns about long-term environmental accumulation, particularly as regulatory attention on perfluorinated substances increases globally. For context, related compounds like perfluorohexane have extremely high global warming potential (GWP) of 9,300, prompting research into alternatives with lower environmental impact .

Toxicological Considerations

-

Potential persistence in biological systems

-

Possible effects on liver function and metabolic processes

-

Developmental concerns based on studies of related compounds

-

Unknown long-term exposure effects

Researchers and regulatory bodies have identified the broader class of perfluorinated compounds as substances requiring careful monitoring and assessment due to these potential concerns.

Regulatory Status and Industry Trends

Industry Response

The chemical industry has responded to growing concerns about perfluorinated compounds by:

-

Researching alternatives with improved environmental profiles

-

Developing more sustainable synthesis methods

-

Implementing more rigorous containment and waste management practices

-

Participating in stewardship programs to reduce environmental releases

These trends align with observations in related fields, such as the development of alternatives to high-GWP fluorinated compounds used in fire suppression systems .

Research Gaps and Future Directions

Knowledge Gaps

Current understanding of perfluorohexanamidine is limited by several significant knowledge gaps:

-

Comprehensive physical property data

-

Detailed toxicological and ecotoxicological profiles

-

Environmental fate and transport mechanisms

-

Structure-activity relationships compared to other perfluorinated compounds

-

Long-term stability and degradation pathways

Research Opportunities

These knowledge gaps present opportunities for further research, including:

-

Systematic physical property measurements

-

Environmental fate studies using advanced analytical techniques

-

Comparative toxicological assessments

-

Development of greener synthetic routes

-

Exploration of novel applications leveraging the compound's unique structure

Analytical Challenges

Research on perfluorohexanamidine faces analytical challenges similar to those encountered with other fluorinated compounds, including:

-

Developing sensitive and specific analytical methods

-

Distinguishing between closely related fluorinated species

-

Detecting low environmental concentrations

-

Identifying transformation products and metabolites

Addressing these challenges will require advanced analytical instrumentation and method development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume